(R)-2-(3-Methoxyphenyl)propanoic acid
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Overview
Description
®-2-(3-Methoxyphenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a methoxy group attached to the phenyl ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methoxybenzaldehyde with a suitable alkylating agent, followed by oxidation to form the corresponding carboxylic acid. Another method involves the use of Grignard reagents to introduce the propanoic acid moiety onto the methoxyphenyl ring.
Industrial Production Methods
Industrial production of ®-2-(3-Methoxyphenyl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxyphenylpropanoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or amines (e.g., aniline) can be used under appropriate conditions.
Major Products Formed
Oxidation: 3-Hydroxyphenylpropanoic acid.
Reduction: 3-Methoxyphenylpropanol.
Substitution: Various substituted phenylpropanoic acids depending on the substituent introduced.
Scientific Research Applications
®-2-(3-Methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(3-Methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)propionic acid: Similar structure but lacks the chiral center.
3-Hydroxyphenylpropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Methoxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid moiety.
Uniqueness
®-2-(3-Methoxyphenyl)propanoic acid is unique due to its chiral center, which can result in different biological activities compared to its non-chiral counterparts. This chirality can influence its interaction with biological targets and its overall pharmacological profile.
Properties
Molecular Formula |
C10H12O3 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2R)-2-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-7(10(11)12)8-4-3-5-9(6-8)13-2/h3-7H,1-2H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
SJGKYVCZSNGHPC-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)C(=O)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)C(=O)O |
Origin of Product |
United States |
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